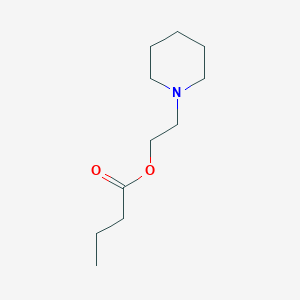
Butanoic acid, 2-(1-piperidinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-(1-piperidinyl)ethyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they typically have pleasant odors This particular ester is synthesized from butanoic acid and 2-(1-piperidinyl)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(1-piperidinyl)ethyl ester typically involves the esterification reaction between butanoic acid and 2-(1-piperidinyl)ethanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction can be represented as:
Butanoic acid+2-(1-piperidinyl)ethanolH2SO4Butanoic acid, 2-(1-piperidinyl)ethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and 2-(1-piperidinyl)ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products
Hydrolysis: Butanoic acid and 2-(1-piperidinyl)ethanol.
Reduction: 2-(1-piperidinyl)ethanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Butanoic acid, 2-(1-piperidinyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of butanoic acid, 2-(1-piperidinyl)ethyl ester involves its hydrolysis to release butanoic acid and 2-(1-piperidinyl)ethanol. The ester bond is cleaved by esterases, which are enzymes that catalyze the hydrolysis of esters. The released butanoic acid and 2-(1-piperidinyl)ethanol can then exert their biological effects through various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: Another ester of butanoic acid, but with ethanol instead of 2-(1-piperidinyl)ethanol.
Butanoic acid, 2-methyl-, ethyl ester: An ester with a similar structure but with a methyl group on the butanoic acid.
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: A more complex ester with additional ethylene glycol units.
Uniqueness
Butanoic acid, 2-(1-piperidinyl)ethyl ester is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can interact with various biological targets, making this ester particularly interesting for medicinal chemistry and drug development.
Properties
CAS No. |
62260-80-4 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl butanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-6-11(13)14-10-9-12-7-4-3-5-8-12/h2-10H2,1H3 |
InChI Key |
XHUPFQIARIQLQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















